3-Bromo-6-phenyldibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-phenyldibenzo[b,d]furan is an organic compound with the molecular formula C18H11BrO. It belongs to the class of dibenzofurans, which are heterocyclic compounds containing a furan ring fused to two benzene rings. This compound is characterized by the presence of a bromine atom at the 3-position and a phenyl group at the 6-position of the dibenzofuran core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-phenyldibenzo[b,d]furan typically involves the bromination of 6-phenyldibenzo[b,d]furan. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-phenyldibenzo[b,d]furan undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding dibenzofuran derivatives.
Reduction Reactions: The bromine atom can be reduced to form 6-phenyldibenzo[b,d]furan.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted dibenzofurans depending on the nucleophile used.
Oxidation: Formation of dibenzofuran-3,6-dione or other oxidized derivatives.
Reduction: Formation of 6-phenyldibenzo[b,d]furan.
Scientific Research Applications
3-Bromo-6-phenyldibenzo[b,d]furan has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-phenyldibenzo[b,d]furan is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. Further research is needed to elucidate the precise molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
3-Bromodibenzo[b,d]furan: Lacks the phenyl group at the 6-position.
4-Bromo-6-phenyldibenzo[b,d]furan: Bromine atom is at the 4-position instead of the 3-position.
2-Bromo-6-phenyldibenzo[b,d]furan: Bromine atom is at the 2-position instead of the 3-position.
Uniqueness
3-Bromo-6-phenyldibenzo[b,d]furan is unique due to the specific positioning of the bromine and phenyl groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H11BrO |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
3-bromo-6-phenyldibenzofuran |
InChI |
InChI=1S/C18H11BrO/c19-13-9-10-15-16-8-4-7-14(12-5-2-1-3-6-12)18(16)20-17(15)11-13/h1-11H |
InChI Key |
OLLFKVURPJLOSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.